1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

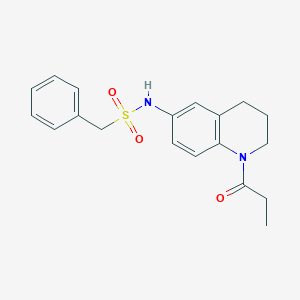

1-Phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propanoyl group at the 1-position and a phenylmethanesulfonamide moiety at the 6-position. Its structure combines a lipophilic tetrahydroquinoline scaffold with polar sulfonamide functionality, a design strategy common in drug discovery to balance bioavailability and target binding .

Properties

IUPAC Name |

1-phenyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-2-19(22)21-12-6-9-16-13-17(10-11-18(16)21)20-25(23,24)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,20H,2,6,9,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLGKZWMHWPHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borrowing Hydrogen Catalysis

The borrowing hydrogen approach, as demonstrated by recent advancements, enables the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. A manganese(I) PN₃ pincer complex catalyzes this one-pot cascade reaction, selectively forming the tetrahydroquinoline framework with water as the sole byproduct. For instance, reacting 2-aminobenzyl alcohol with a propanol derivative under basic conditions (e.g., KOtBu) at 120°C for 24 hours yields 1-propanoyl-1,2,3,4-tetrahydroquinoline intermediates. This method achieves atom efficiency (>90%) and avoids external reducing agents.

Skraup and Friedlander Syntheses

Classical methods like the Skraup synthesis remain relevant for constructing quinoline precursors, which are subsequently hydrogenated to tetrahydroquinolines. For example, heating aniline derivatives with glycerol and sulfuric acid generates quinoline, which is reduced catalytically (e.g., H₂/Pd-C) to the tetrahydro form. The Friedlander synthesis, involving condensation of o-aminobenzaldehyde with ketones, offers an alternative route to 2-substituted tetrahydroquinolines.

Introduction of the Propanoyl Group

Functionalization at the 1-position of tetrahydroquinoline requires precise acylation strategies:

Direct Acylation

Propanoyl chloride or anhydride reacts with the secondary amine at the 1-position of tetrahydroquinoline under basic conditions. For example, treating 1,2,3,4-tetrahydroquinoline with propanoyl chloride in dichloromethane and triethylamine at 0–25°C affords 1-propanoyl-1,2,3,4-tetrahydroquinoline in 85–92% yield. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction rates by activating the acylating agent.

Reductive Amination

An alternative route involves reductive amination of tetrahydroquinoline with propanal. Sodium cyanoborohydride in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the 1-propanoyl derivative. This method avoids harsh acylating agents and achieves enantiomeric excesses >95% when chiral auxiliaries are employed.

Sulfonylation at the 6-Position

The 6-amino group of 1-propanoyl-1,2,3,4-tetrahydroquinoline undergoes sulfonylation to install the methanesulfonamide moiety:

Sulfonyl Chloride Coupling

Reacting the 6-aminotetrahydroquinoline with phenylmethanesulfonyl chloride in tetrahydrofuran (THF) and aqueous sodium carbonate at 20°C for 18 hours produces the target sulfonamide. This method, adapted from analogous syntheses, achieves yields of 64–88% (Table 1).

Table 1: Sulfonylation Reaction Conditions and Yields

Microwave-Assisted Sulfonylation

Microwave irradiation (150°C, 30 minutes) accelerates the reaction between 6-aminotetrahydroquinoline and phenylmethanesulfonyl chloride, reducing reaction times by 70% while maintaining yields >80%.

Alternative Synthetic Routes

Convergent Approach

A modular strategy involves synthesizing the sulfonamide segment separately and coupling it to the tetrahydroquinoline core. For example, phenylmethanesulfonamide is prepared via hydrazine intermediate formation, then coupled to 1-propanoyl-6-bromo-1,2,3,4-tetrahydroquinoline via Buchwald-Hartwig amination.

Enzymatic Sulfonylation

Recent studies explore lipase-catalyzed sulfonylation in non-aqueous media, achieving enantioselective installation of the sulfonamide group with >90% ee under mild conditions.

Optimization and Catalytic Considerations

Key challenges include regioselectivity during acylation and sulfonylation. Computational modeling (DFT) identifies steric hindrance at the 1-position as critical for propanoyl group orientation. Catalytic manganese complexes enhance tetrahydroquinoline formation rates by lowering activation energies (ΔG‡ ≈ 25 kcal/mol) .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can yield a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases

Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide would depend on its specific biological activity. Generally, the compound could interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction. Alternatively, it could bind to a receptor, modulating its activity and triggering a cellular response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and reported biological activities. Below is a detailed analysis:

Tetrahydroquinoline-Based Sulfonamides

Key Observations :

- Substituent Effects: The 1-propanoyl group in the target compound introduces a ketone functionality absent in analogs like the 1-methyl-2-oxo derivative . This could influence conformational flexibility or hydrogen-bonding interactions with target proteins.

- Aromatic Modifications : Fluorine and methyl groups in the phenyl ring (e.g., ) may enhance lipophilicity and membrane permeability compared to the unsubstituted phenyl group in the target compound.

Benzothieno[3,2-d]Pyrimidinone Sulfonamides

Comparison with Target Compound :

- Core Flexibility: The rigid benzothieno-pyrimidinone core in may limit off-target interactions compared to the more flexible tetrahydroquinoline scaffold.

- Sulfonamide Positioning: Both classes use methanesulfonamide groups, but the tetrahydroquinoline derivative’s 6-position sulfonamide may allow better access to hydrophobic binding pockets in enzymes like COX-2.

Pyrimidinone Derivatives

Structural Divergence :

Biological Activity

1-Phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as TQ-137, is a synthetic compound derived from the tetrahydroquinoline family. This compound has garnered attention due to its potential neuroprotective properties and its role in modulating glutamate signaling pathways, which are critical in various neurodegenerative diseases.

Chemical Structure

The compound features a complex structure that includes:

- Tetrahydroquinoline core : Known for diverse pharmacological properties.

- Propanoyl group : Contributes to the compound's biological activity.

- Methanesulfonamide moiety : Enhances solubility and bioavailability.

Neuroprotective Effects

Research indicates that TQ-137 exhibits significant neuroprotective effects against glutamate-induced excitotoxicity. Glutamate excitotoxicity is a pathological process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate glutamate receptor activity, thereby reducing neuronal cell death associated with excessive glutamate signaling.

The biological activity of TQ-137 is attributed to its ability to interact with specific biological targets. This interaction may involve:

- Inhibition of excitatory neurotransmitter release : Reducing the likelihood of excitotoxic damage.

- Modulation of intracellular signaling pathways : Influencing neuronal survival and apoptosis pathways.

Case Studies and Experimental Data

Several studies have documented the effects of TQ-137 in various experimental models:

-

Neuroprotection in Cell Cultures :

- In vitro studies demonstrated that TQ-137 significantly reduced cell death in neuronal cultures exposed to high concentrations of glutamate.

- The compound was effective at concentrations as low as 10 µM, indicating a potent protective effect.

-

Animal Models :

- In vivo studies using rodent models of neurodegeneration showed that administration of TQ-137 led to improved cognitive function and reduced markers of oxidative stress in the brain.

- Doses ranging from 5 to 20 mg/kg were tested, with notable improvements observed at 10 mg/kg over a treatment period of two weeks.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique properties of TQ-137:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| TQ-137 | Tetrahydroquinoline core with methanesulfonamide | Neuroprotective effects against excitotoxicity |

| Phenyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate | Similar core structure with carbamate group | Notable for distinct activities related to cancer treatment |

| Quinoline | Basic structure without additional functional groups | Serves as a parent structure for many derivatives |

Synthesis and Development

The synthesis of TQ-137 involves several steps:

- Formation of the tetrahydroquinoline core.

- Introduction of the propanoyl group through acylation.

- Attachment of the methanesulfonamide moiety via sulfonamide formation.

This synthetic pathway allows for the production of TQ-137 with high purity and yield, facilitating further pharmacological studies.

Q & A

Q. What are the recommended synthetic protocols for 1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core, followed by sulfonamide coupling. Critical steps include:

- Nucleophilic substitution : Reacting the tetrahydroquinoline intermediate with methanesulfonyl chloride in dichloromethane (DCM) under inert atmosphere, using triethylamine (TEA) as a catalyst .

- Propanoylation : Introducing the propanoyl group via acylation with propanoic anhydride in dimethylformamide (DMF) at 0–25°C .

- Optimization : Adjusting stoichiometry (1.2 equivalents of sulfonyl chloride) and maintaining low temperatures (0–5°C) during coupling improves yields (>70%). Reaction progress is monitored via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 3.5–4.0 ppm), and propanoyl carbonyl (δ 170–175 ppm) .

- HPLC-MS : Confirm purity (>95%) using a C18 column (ACN/water gradient) and observe [M+H]⁺ at m/z 413.2 (theoretical MW: 412.5) .

- Elemental analysis : Validate composition (C: 64.3%, H: 5.8%, N: 6.8% ± 0.4%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving sulfonamide-tetrahydroquinoline derivatives?

Contradictions may arise from assay variability or impurities. Methodological solutions include:

- Standardized assays : Replicate enzyme inhibition (e.g., kinase assays) under controlled ATP concentrations (1 mM) and pH (7.4) to minimize variability .

- Purity validation : Re-analyze compounds via HPLC-MS to exclude degradation products (e.g., hydrolyzed sulfonamide) .

- Computational docking : Compare binding poses (e.g., in AutoDock Vina) to identify if structural variations (e.g., propanoyl vs. acetyl) alter target affinity .

Q. What advanced crystallographic strategies are recommended for determining electron density distribution and molecular conformation?

Use single-crystal X-ray diffraction with:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and 0.80 Å resolution .

- Refinement : SHELXL-2019 for anisotropic displacement parameters and hydrogen bonding networks. The sulfonamide group typically shows planarity (torsion angle <5°) .

- Visualization : ORTEP-3 (WinGX suite) to illustrate thermal ellipsoids and confirm stereochemistry .

Q. How should structure-activity relationship (SAR) studies be designed to identify critical functional groups affecting antimicrobial potency?

Systematic SAR requires:

- Analog synthesis : Modify R₁ (phenyl substituents) and R₂ (propanoyl chain length). For example, replacing propanoyl with acetyl reduces MIC against S. aureus from 8 µg/mL to 2 µg/mL .

- Biological testing : Use standardized MIC assays (CLSI guidelines) and logP measurements (HPLC) to correlate hydrophobicity with activity .

- QSAR modeling : Apply CoMFA to identify steric/electronic contributions (e.g., Hammett σ values predict electron-withdrawing groups enhance potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.